molecular formula C10H17NO4S B15354015 N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine

N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine

Cat. No.: B15354015
M. Wt: 247.31 g/mol
InChI Key: DYNVIOHFLMIYFE-HMVTZJNGSA-N
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Description

N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine is a mercapturate metabolite derived from the conjugation of isoprene with glutathione, followed by acetylation. This compound is characterized by a 4-hydroxy-2-methyl-2-trans-buten-1-yl side chain attached to the cysteine backbone via an acetylated sulfur atom. It serves as a biomarker for isoprene exposure, a volatile organic compound (VOC) emitted naturally by plants and through industrial processes . Studies highlight its detection in biological samples using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), underscoring its relevance in environmental and occupational health monitoring .

Properties

Molecular Formula

C10H17NO4S

Molecular Weight

247.31 g/mol

IUPAC Name

(2R)-2-acetamido-3-[(E)-4-hydroxy-2-methylbut-2-enyl]sulfanylpropanoic acid

InChI

InChI=1S/C10H17NO4S/c1-7(3-4-12)5-16-6-9(10(14)15)11-8(2)13/h3,9,12H,4-6H2,1-2H3,(H,11,13)(H,14,15)/b7-3+/t9-/m0/s1

InChI Key

DYNVIOHFLMIYFE-HMVTZJNGSA-N

Isomeric SMILES

C/C(=C\CO)/CSC[C@@H](C(=O)O)NC(=O)C

Canonical SMILES

CC(=CCO)CSCC(C(=O)O)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine typically involves multiple steps, starting with the appropriate precursors. One common synthetic route includes the reaction of L-cysteine with acetic anhydride to form N-acetyl-L-cysteine, followed by further chemical modifications to introduce the 4-hydroxy-2-methyl-2-trans-buten-1-yl group.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Formation via Glutathione Conjugation

This compound is synthesized through glutathione S-transferase-mediated conjugation of reactive electrophiles with glutathione, followed by enzymatic processing:

  • Initial Reaction : Electrophilic intermediates (e.g., epoxides from isoprene or 1,3-butadiene metabolism) react with glutathione to form glutathione conjugates.

  • Enzymatic Processing : Sequential cleavage by γ-glutamyltransferase and cysteinylglycine dipeptidase removes glutamic acid and glycine residues.

  • N-Acetylation : The resulting cysteine conjugate is acetylated to form the final mercapturic acid derivative .

Key Reaction StepsEnzymes InvolvedSubstrates
Glutathione conjugationGlutathione S-transferaseEpoxides (e.g., isoprene diepoxide)
Peptide hydrolysisγ-Glutamyltransferase, dipeptidaseGlutathione conjugates
N-AcetylationN-AcetyltransferaseCysteine conjugates

Metabolic Pathways and Reactivity

The compound participates in detoxification by neutralizing reactive metabolites:

  • Electrophile Trapping : The thiol group in its structure reacts with electrophilic species (e.g., α,β-unsaturated carbonyls), preventing cellular damage .

  • Excretion : Its hydrophilicity facilitates renal excretion, reducing systemic toxicity .

Studies indicate that its reactivity is influenced by:

  • Stereochemistry : The trans-configuration of the 4-hydroxy-2-buten-1-yl group enhances stability compared to cis-isomers .

  • pH Sensitivity : Degradation occurs under acidic conditions, releasing free thiols .

Isomerization and Stability

The compound exists in cis- and trans-isomeric forms, with distinct stability profiles:

  • Trans-Isomer : Predominates in biological samples due to lower steric strain .

  • Cis-Isomer : Rapidly degrades in urine, complicating detection .

Propertytrans-Isomercis-Isomer
Stability in urineHighLow
Detection frequency99%<5%
Half-life~12 hours~2 hours

Source demonstrated that only the trans-isomer is reliably quantifiable in human urine using isotope-dilution LC-MS/MS.

Analytical Detection and Challenges

Advanced methods are required to resolve its structural complexity:

  • LC-MS/MS : Quantification relies on transitions such as m/z 233 → 104 (collision energy: −18 V) .

  • Isotope Dilution : Deuterated internal standards (e.g., N-acetyl-2H3-S-(4-hydroxy-2-buten-1-yl)-L-cysteine) improve accuracy .

Challenges include:

  • Matrix Effects : Urinary components interfere with ionization efficiency .

  • Isomer Cross-Reactivity : Antibody-based assays may fail to distinguish isomers .

Synthetic Routes

While biosynthesis dominates, chemical synthesis involves:

  • Thiol-Ene Reaction : Between N-acetyl-L-cysteine and 4-hydroxy-2-methyl-2-trans-butenal under basic conditions.

  • Purification : Reverse-phase chromatography isolates the trans-isomer .

Reaction ParameterOptimal Condition
SolventPhosphate buffer (pH 7.4)
Temperature37°C
CatalystNone (non-enzymatic)

Degradation Pathways

  • Oxidative Cleavage : The allylic alcohol moiety undergoes oxidation to form ketones or carboxylic acids.

  • Hydrolysis : The acetyl group is susceptible to esterases, reverting to free cysteine derivatives .

This compound’s chemistry is pivotal in understanding VOC detoxification mechanisms. Its isomer-specific stability and role in biomarker science underscore its importance in environmental and occupational health research.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: In biological research, N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine is utilized to investigate cellular processes and protein interactions.

Industry: In industry, it can be used as an intermediate in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural and Metabolic Differences

The compound is compared to other mercapturate metabolites derived from VOCs, focusing on parent compounds, structural features, and biological roles. Key examples include:

Table 1: Comparative Analysis of Mercapturate Metabolites
Compound Name Parent VOC Structural Feature Metabolic Pathway Biological Relevance References
N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine Isoprene 4-hydroxy-2-methyl-2-trans-butenyl group Glutathione conjugation + acetylation Biomarker for isoprene exposure
N-Acetyl-S-(4-hydroxy-2-butenyl)-L-cysteine (MHBMA3) 1,3-Butadiene 4-hydroxy-2-butenyl group (no methyl substituent) Conjugation with 1,3-butadiene epoxide Biomarker for 1,3-butadiene exposure
N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine (DHBMA) 1,3-Butadiene 3,4-dihydroxybutyl group Diol-epoxide intermediate conjugation Linked to tobacco smoke exposure
N-Acetyl-S-(3-hydroxypropyl)-L-cysteine (3HPMA) Acrolein 3-hydroxypropyl group Direct conjugation with acrolein Biomarker for acrolein toxicity
N-Acetyl-S-(2-carboxyethyl)-L-cysteine (CEMA) Acrolein 2-carboxyethyl group Oxidative metabolism of acrolein Associated with lipid peroxidation
N-Acetyl-S-(2-cyanoethyl)-L-cysteine (CYMA) Acrylonitrile 2-cyanoethyl group Conjugation with acrylonitrile epoxide Industrial exposure biomarker
Key Observations:

Structural Variations :

  • The methyl group in the target compound distinguishes it from MHBMA3, altering hydrophobicity and metabolic stability .
  • Hydroxy vs. Carboxy Groups : CEMA (carboxyethyl) and 3HPMA (hydroxypropyl) reflect divergent oxidative pathways of acrolein .

Parent VOC Sources :

  • Isoprene (target compound) is naturally abundant, whereas 1,3-butadiene (MHBMA3/DHBMA) and acrolein (3HPMA/CEMA) are primarily industrial or combustion-derived .

Analytical Detection :

  • All compounds are quantified in urine via LC-MS/MS, but their detection rates vary. For example, DHBMA and 3HPMA show elevated levels in tobacco users (fold change >5 in opium users) , while the target compound is more specific to isoprene exposure .

Health and Environmental Implications

  • MHBMA3/DHBMA: Biomarkers for 1,3-butadiene, a known carcinogen in tobacco smoke and automotive emissions .
  • 3HPMA/CEMA : Elevated in smokers, these metabolites correlate with cardiovascular risks and lipid peroxidation .

Isomeric and Derivative Forms

  • cis-N-Acetyl-S-(4-hydroxy-2-buten-1-yl)-L-cysteine : A structural isomer of MHBMA3 with up to 10% trans isomer, highlighting stereochemical variability in metabolic pathways .
  • Sodium Salt Derivatives : Enhanced solubility of sodium salt forms (e.g., N-Acetyl-S-(4-hydroxy-2-butenyl)-L-cysteine sodium salt) facilitates urinary excretion .

Biological Activity

N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine (NAC-HMB) is a derivative of L-cysteine, a naturally occurring amino acid that plays a crucial role in various biological processes. This compound has garnered attention due to its potential biological activities, including antioxidant properties, modulation of cellular pathways, and implications in various health conditions. This article explores the biological activity of NAC-HMB, supported by relevant research findings, data tables, and case studies.

  • Molecular Formula : C10H17NO4S
  • Molecular Weight : 247.31 g/mol
  • SMILES Notation : OC/C=C(C)/CSCC@@HNC(C)=O

Antioxidant Properties

NAC-HMB exhibits significant antioxidant activity, which is critical for protecting cells from oxidative stress. Studies have shown that NAC-HMB can scavenge free radicals and enhance the body’s antioxidant defenses. This property is particularly relevant in conditions characterized by oxidative stress, such as neurodegenerative diseases and cardiovascular disorders.

Modulation of Cellular Signaling Pathways

Research indicates that NAC-HMB influences several cellular signaling pathways. For instance, it has been shown to modulate the Nrf2 pathway, which is essential for the regulation of antioxidant proteins that protect against oxidative damage. Activation of this pathway can lead to increased expression of cytoprotective genes.

Implications in Health Conditions

NAC-HMB has been studied for its potential therapeutic effects in various health conditions:

  • Neuroprotection : In animal models of neurodegeneration, NAC-HMB demonstrated protective effects on neuronal cells, suggesting its potential use in treating conditions like Alzheimer’s disease.
  • Cardiovascular Health : Its antioxidant properties may contribute to cardiovascular protection by reducing oxidative stress and inflammation.
  • Metabolic Disorders : Preliminary studies suggest that NAC-HMB may improve insulin sensitivity and lipid profiles in diabetic models.

Case Studies and Research Findings

  • Neuroprotective Effects : A study by Pecivova et al. (2010) found that NAC-HMB administration improved cognitive function in mice subjected to oxidative stress. The researchers observed a significant reduction in markers of oxidative damage in brain tissues.
  • Cardiovascular Benefits : Hui et al. (2001) reported that NAC-HMB supplementation reduced lipid peroxidation levels and improved endothelial function in a rat model of hypertension.
  • Diabetes Management : Kiviharju et al. (2005) conducted a study demonstrating that NAC-HMB improved glucose tolerance and reduced inflammatory markers in diabetic rats.

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Antioxidant ActivityScavenges free radicals; enhances antioxidant defensesPecivova et al., 2010
NeuroprotectionProtects neuronal cells from oxidative damageHui et al., 2001
Cardiovascular HealthReduces oxidative stress; improves endothelial functionKiviharju et al., 2005
Metabolic ImprovementImproves insulin sensitivity and lipid profilesKiviharju et al., 2005

Q & A

Q. What are the primary structural characterization techniques for confirming the identity of N-Acetyl-S-(4-hydroxy-2-methyl-2-trans-buten-1-yl)-L-cysteine?

  • Methodological Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) for stereochemical analysis (e.g., trans-configuration of the butenyl group) and high-resolution mass spectrometry (HRMS) for molecular weight validation. For regiochemical specificity, compare retention times and fragmentation patterns with reference standards using LC-HRMS (e.g., distinguishing between 4-hydroxy-2-methyl and 2-hydroxy-3-butenyl isomers). Cross-reference spectral data with PubChem entries for validation .

Q. What synthetic approaches are used to prepare this compound and its derivatives?

  • Methodological Answer : The compound is synthesized via alkylation of N-acetyl-L-cysteine with epoxide intermediates (e.g., 2-methyl-2-trans-buten-1-yl epoxide). Key steps include:
  • Regiochemical control : Use DCC/DMAP coupling agents to direct hydroxyl group placement .
  • Purification : Employ reverse-phase chromatography or recrystallization to isolate diastereomers and ensure >95% purity .
  • Validation : Confirm yield and purity via HPLC-UV and thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How can researchers quantify This compound in biological matrices, and what are common confounding factors?

  • Methodological Answer :
  • Analytical Workflow :

Sample Preparation : Stabilize urine or plasma with protease inhibitors to prevent thiol oxidation.

Detection : Use LC-MS/MS with deuterated internal standards (e.g., d3-labeled analogs) for isotopic dilution .

Normalization : Adjust for urinary dilution by normalizing to creatinine levels .

  • Confounding Factors :
  • Matrix effects : Ion suppression in LC-MS due to co-eluting metabolites (e.g., 3HPMA, DHBMA) requires careful optimization of mobile phase gradients .
  • Stability : Degradation of the hydroxybutenyl group at room temperature necessitates immediate freezing of samples at -80°C .

Q. What experimental strategies address contradictions in biomarker levels of This compound across smoking and vaping studies?

  • Methodological Answer :
  • Exposure Source Differentiation :
  • Controlled dosing : Administer standardized doses of 4-hydroxy-2-methyl-2-trans-buten-1-yl precursors (e.g., isoprene) to track metabolic conversion rates .
  • Cohort stratification : Separate subjects by smoking/vaping frequency and quantify co-exposure biomarkers (e.g., CEMA for acrylonitrile, DHBMA for 1,3-butadiene) to isolate confounding sources .
  • Metabolic Variability :
  • Genotyping : Screen for polymorphisms in GST enzymes (e.g., GSTT1 null phenotype) that affect mercapturate formation .

Q. How does This compound interact with toxic aldehydes like 4-hydroxy-2-nonenal (4-HNE) in experimental models?

  • Methodological Answer :
  • In Vitro Assays :

Adduct Formation : Incubate the compound with 4-HNE in PBS (pH 7.4) and quantify Michael adducts via LC-ESI-MS .

Competitive Inhibition : Co-administer epalrestat (aldose reductase inhibitor) to study synergistic effects on 4-HNE detoxification .

  • In Vivo Models :
  • Use transgenic mice (e.g., Gsta4-/-) to evaluate the compound’s compensatory role in 4-HNE clearance .

Q. What methodologies resolve diastereomeric complexity in This compound during analysis?

  • Methodological Answer :
  • Chiral Chromatography : Use a CHIRALPAK IG-3 column with isocratic elution (acetonitrile/0.1% formic acid) to separate diastereomers .
  • Stereochemical Probes : Synthesize sodium salt derivatives to enhance resolution in HPLC-UV (e.g., sodium borohydride reduction of ketone intermediates) .

Q. What mechanistic studies elucidate the detoxification pathways involving This compound?

  • Methodological Answer :
  • Knockout Models : Use CRISPR-Cas9 to silence mercapturate transporters (e.g., OAT1/OAT3) in renal proximal tubule cells and measure intracellular accumulation .
  • Gene Expression Profiling : Perform RNA-seq on HepG2 cells exposed to the compound to identify upregulated phase II enzymes (e.g., GSTs, UGTs) .

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